N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide typically involves the reaction between tryptamine and a substituted phenylpropanoic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide can be compared with other indole derivatives such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents, leading to variations in biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-19-8-4-3-6-16(19)10-11-21(24)22-13-15-23-14-12-17-18(23)7-5-9-20(17)26-2/h3-9,12,14H,10-11,13,15H2,1-2H3,(H,22,24) |
InChI Key |
QZKXSISUDQADEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NCCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
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